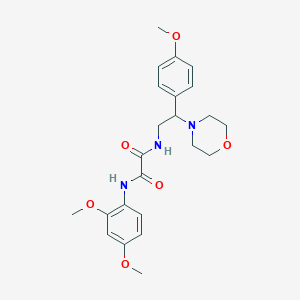

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-29-17-6-4-16(5-7-17)20(26-10-12-32-13-11-26)15-24-22(27)23(28)25-19-9-8-18(30-2)14-21(19)31-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVWIXSPMQQCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: Under acidic or basic conditions, the oxalamide linkage can be hydrolyzed to yield the corresponding amines and carboxylic acids.

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Key Observations:

- Substituent Impact on Bioactivity: The morpholinoethyl group in the target compound distinguishes it from S336 (pyridyl) and GMC-5 (isoindoline). Morpholino rings are common in pharmaceuticals (e.g., antiviral drugs) due to their polarity and metabolic resistance . Methoxy groups in the target compound and S336 enhance solubility compared to hydrophobic substituents (e.g., adamantyl in Compound 6), but may reduce membrane permeability .

- Metabolism: S336 and structurally related oxalamides show resistance to amide hydrolysis in hepatocytes, likely due to steric hindrance . The target compound’s morpholino group may further impede enzymatic degradation. Methoxy groups are typically metabolized via demethylation or oxidation, but their positions (para vs. ortho) influence reaction rates .

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, primarily consisting of:

- Quinoline moiety : Known for various pharmacological properties.

- Morpholine group : Enhances solubility and bioavailability.

The IUPAC name for the compound is N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide, with the molecular formula and a molecular weight of 440.51 g/mol.

The biological activity of this compound is believed to involve:

- Enzyme inhibition : The quinoline structure may interact with key enzymes or receptors, potentially inhibiting their function.

- DNA interaction : Similar compounds have been shown to bind to DNA, affecting cellular processes such as replication and transcription.

The morpholine group likely aids in enhancing the compound's overall pharmacokinetic profile, allowing for better absorption and distribution within biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

- In vivo studies showed tumor reduction in xenograft models when treated with similar quinoline derivatives.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds with similar structural motifs:

- Bacterial Inhibition : Studies suggest that these compounds can inhibit the growth of various bacterial strains, including resistant strains.

- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Chloroquine | Antimalarial | Inhibits heme polymerization |

| Quinine | Antimalarial | Disrupts parasite digestion |

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, DNA interaction |

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study involving the treatment of breast cancer cell lines with this compound showed a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity.

-

Case Study 2: Antimicrobial Testing

- In a controlled environment, the compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.